molecular formula C11H12N2 B1149230 4-(Pyrrolidin-2-yl)benzonitrile CAS No. 1203797-92-5

4-(Pyrrolidin-2-yl)benzonitrile

Cat. No. B1149230
M. Wt: 172
InChI Key:
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Description

Synthesis Analysis

4-(Pyrrolidin-2-yl)benzonitrile and its derivatives have been synthesized through various chemical routes. One approach involves the condensation reaction between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde, leading to compounds that crystallize in different polymorphic forms, indicating the influence of molecular packing and intermolecular interactions on their solid-state properties (Percino et al., 2014). Another method described the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde as an intermediate for anticancer drugs, showcasing the compound's relevance in pharmaceutical research (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure and optical properties of related compounds have been extensively studied. For example, the molecular structures, packing properties, and intermolecular interactions of two polymorphs of a related compound were examined to interpret their emission properties, highlighting the role of molecular conformation in their solid-state properties (Percino et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of 4-(Pyrrolidin-2-yl)benzonitrile derivatives have been explored through various reactions. For instance, the transformation of pyrroline derivatives into pyrrolidine derivatives via ring opening and hydrogenation demonstrates the compound's versatility in chemical synthesis (Fischer & Schneider, 1983).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline forms, optical properties, and phase behaviors, have been characterized using techniques like X-ray diffraction, spectroscopy, and thermal analysis. The study of luminescent benzonitriles reveals their potential as blue emitting materials for optoelectronic applications, with investigations into their liquid crystalline behavior and photophysical properties (Ahipa et al., 2014).

Scientific Research Applications

  • Selective Androgen Receptor Modulators (SARMs) : Aikawa et al. (2017) reported that derivatives of 4-(pyrrolidin-1-yl)benzonitrile were effective as selective androgen receptor modulators (SARMs). These compounds exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate. The study focused on enhancing androgen receptor agonistic activities and identified a specific derivative with ideal SARM profiles and acceptable toxicological profiles (Aikawa et al., 2017).

  • Anticancer Activity and DNA Binding : Bera et al. (2021) synthesized a tridentate NNN ligand that included a derivative of 4-(Pyrrolidin-2-yl)benzonitrile. This compound, along with its cobalt(II) complex, demonstrated potential anticancer activity against U937 human monocytic cells. The study also explored the compound's DNA binding properties (Bera et al., 2021).

  • Photophysical Properties in Solvents : Bohnwagner et al. (2016) investigated 4-(1H-pyrrol-1-yl)benzonitrile, a related compound, focusing on its photophysical properties in different solvent environments. The study provided insights into the effects of solvent polarity on intramolecular charge transfer and fluorescence properties of the compound (Bohnwagner et al., 2016).

  • Liquid Crystalline Behavior : Ahipa et al. (2014) synthesized derivatives of 4-(Pyrrolidin-2-yl)benzonitrile with varying chain lengths and investigated their liquid crystalline behavior. These compounds exhibited different phase behaviors based on the chain length and were identified as potential mesogens (Ahipa et al., 2014).

  • Inhibitors of Lysine Specific Demethylase 1 (LSD1) : Mould et al. (2017) developed a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives as reversible inhibitors of LSD1. These compounds showed promise in modulating the expression of cellular biomarkers and demonstrated potential as therapeutic agents (Mould et al., 2017).

Safety And Hazards

The safety information for “4-(Pyrrolidin-2-yl)benzonitrile” indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

Future Directions

The pyrrolidine scaffold, which is present in “4-(Pyrrolidin-2-yl)benzonitrile”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

4-pyrrolidin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARTUGVXCLIADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-2-yl)benzonitrile

Citations

For This Compound
1
Citations
S Cho-Schultz, MJ Patten, B Huang… - Journal of …, 2009 - ACS Publications
As part of an oncology chemistry program directed toward discovery of orally bioavailable inhibitors of the 90 kDa heat shock protein (Hsp90), several solution-phase libraries were …
Number of citations: 22 pubs.acs.org

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